2-(2-Chlorophenyl)-N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)acetamide is a synthetic compound designed and studied for its potential as a glucosylceramide synthase (GCS) inhibitor. [] This enzyme plays a crucial role in the biosynthesis of glycosphingolipids, and its inhibition is a therapeutic target for treating lysosomal storage diseases like Gaucher disease. []
2-(2-chlorophenyl)-N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)acetamide acts as a glucosylceramide synthase (GCS) inhibitor. [] While the precise mechanism remains unclear, it likely interferes with the enzyme's active site, hindering its ability to catalyze the transfer of glucose to ceramide, a critical step in glucosylceramide synthesis. [] This inhibition leads to a decrease in glucosylceramide levels. []
2-(2-chlorophenyl)-N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)acetamide demonstrates potential as a therapeutic agent for treating glycosphingolipid storage diseases, particularly those affecting the central nervous system. [] Its ability to penetrate the blood-brain barrier and inhibit GCS activity in the brain makes it a promising candidate for addressing neurological manifestations of these diseases. []
CAS No.: 115-71-9
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 15209-11-7